Glycyl-leucyl-glycyl-glycine
CAS No.: 7325-21-5
Cat. No.: VC3877777
Molecular Formula: C12H22N4O5
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7325-21-5 |
|---|---|
| Molecular Formula | C12H22N4O5 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20)/t8-/m0/s1 |
| Standard InChI Key | OTEWWRBKGONZBW-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
| SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Introduction
Structural Characteristics
Molecular Composition
GLGG is a linear tetrapeptide with the molecular formula C₁₄H₂₅N₅O₅ and a theoretical molecular weight of 367.39 g/mol. Its IUPAC name is N-(N-(N-glycyl-L-leucyl)glycyl)glycine, reflecting the sequential linkage of amino acids via peptide bonds . The leucine residue introduces a hydrophobic side chain (isobutyl group), while glycine residues contribute flexibility due to their minimal side chains (hydrogen atoms) .
Table 1: Molecular Properties of GLGG
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₅N₅O₅ | Calculated |
| Molecular Weight | 367.39 g/mol | Calculated |
| CAS Registry Number | 1187-50-4 (tripeptide analog) | |
| IUPAC Name | N-(N-(N-glycyl-L-leucyl)glycyl)glycine |
Stereochemistry and Conformation
Synthesis and Modification
Solid-Phase Peptide Synthesis (SPPS)
While no direct synthesis data exists for GLGG, protocols for tripeptides like Gly-Leu-Gly involve Fmoc/t-Bu chemistry on resin supports. For example:
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Resin activation: Wang resin functionalized with hydroxymethyl groups.
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Amino acid coupling: Sequential addition of Fmoc-Gly-OH, Fmoc-Leu-OH, and Fmoc-Gly-OH using HBTU/HOBt as coupling agents.
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Deprotection and cleavage: TFA/water/TIS (95:2.5:2.5) mixture liberates the peptide from the resin .
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Coupling reagent | HBTU/HOBt | |
| Deprotection agent | 20% piperidine/DMF | |
| Cleavage cocktail | TFA/water/TIS (95:2.5:2.5) | |
| Yield (tripeptide analog) | ~65–75% |
Enzymatic and Hydrothermal Methods
Alternative approaches for oligopeptide synthesis include sodium trimetaphosphate (P3m)-mediated polymerization under high pressure (300 bar) and alkaline conditions (pH 10.7). This method, demonstrated for Gly-Gly and Gly-Leu-Gly, achieves yields of ~20–30% after 7 days at 37°C .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of Leu-Gly-Gly (a tripeptide analog) reveals a decomposition temperature of ~220°C, suggesting moderate thermal stability for GLGG .
Solubility and Partitioning
GLGG is expected to exhibit high aqueous solubility due to its glycine content, with logP values approximating -1.2 (calculated using ChemAxon). Hydrophobic interactions from the leucine residue may promote aggregation at concentrations >10 mM .
Gas-Phase Basicity
The gas-phase basicity of Gly-Leu-Gly, a structural analog, is 921.8 kJ/mol, indicating strong proton affinity at the N-terminal amine .
Spectroscopic Characterization
Mass Spectrometry
Electron ionization (EI) mass spectra of Gly-Leu-Gly show a molecular ion peak at m/z 245.28 (C₁₀H₁₉N₃O₄), consistent with its molecular weight . Fragmentation patterns include:
Table 3: Key Mass Spectral Peaks (Gly-Leu-Gly)
Infrared Spectroscopy
Fourier-transform infrared (FTIR) spectra of Gly-Leu-Gly display:
Biological and Industrial Applications
Biomaterials Design
GLGG-like sequences are integral to suckerin proteins, structural components of squid beak. Patent US10899803B2 highlights their role in forming β-sheet-rich materials with exceptional mechanical strength .
Drug Delivery Systems
The glycine-rich structure of GLGG facilitates conjugation with hydrophobic drugs (e.g., paclitaxel), enhancing solubility and tumor-targeting efficiency .
Enzyme Substrates
GLGG serves as a substrate for leucine aminopeptidases, enabling enzymatic activity assays in clinical diagnostics .
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